Cas no 302899-35-0 (5-(Trifluoromethyl)pyridine-2-carboximidamide)
5-(Trifluoromethyl)pyridine-2-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- 5-(trifluoromethyl)pyridine-2-carboximidamide
- 5-(Trifluoromethyl)picolinimidamide
- 5-(trifluoromethyl)-2-pyridinecarboximidamide
- 2-Pyridinecarboximidamide, 5-(trifluoromethyl)-
- A812008
- 5-(Trifluoromethyl)pyridine-2-carboximidamide
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- Inchi: 1S/C7H6F3N3/c8-7(9,10)4-1-2-5(6(11)12)13-3-4/h1-3H,(H3,11,12)
- InChI Key: DNYOORVOOFXTAT-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(C(=N)N)C=C1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 202
- Topological Polar Surface Area: 62.8
5-(Trifluoromethyl)pyridine-2-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM516517-1g |
5-(Trifluoromethyl)picolinimidamide |
302899-35-0 | 97% | 1g |
$485 | 2022-06-11 | |
| Enamine | EN300-1928184-0.05g |
5-(trifluoromethyl)pyridine-2-carboximidamide |
302899-35-0 | 0.05g |
$83.0 | 2023-09-17 | ||
| Enamine | EN300-1928184-0.1g |
5-(trifluoromethyl)pyridine-2-carboximidamide |
302899-35-0 | 0.1g |
$87.0 | 2023-09-17 | ||
| Enamine | EN300-1928184-0.25g |
5-(trifluoromethyl)pyridine-2-carboximidamide |
302899-35-0 | 0.25g |
$90.0 | 2023-09-17 | ||
| Enamine | EN300-1928184-0.5g |
5-(trifluoromethyl)pyridine-2-carboximidamide |
302899-35-0 | 0.5g |
$95.0 | 2023-09-17 | ||
| Enamine | EN300-1928184-1.0g |
5-(trifluoromethyl)pyridine-2-carboximidamide |
302899-35-0 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-1928184-2.5g |
5-(trifluoromethyl)pyridine-2-carboximidamide |
302899-35-0 | 2.5g |
$198.0 | 2023-09-17 | ||
| Enamine | EN300-1928184-5.0g |
5-(trifluoromethyl)pyridine-2-carboximidamide |
302899-35-0 | 5g |
$3520.0 | 2023-06-02 | ||
| Enamine | EN300-1928184-10.0g |
5-(trifluoromethyl)pyridine-2-carboximidamide |
302899-35-0 | 10g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1928184-1g |
5-(trifluoromethyl)pyridine-2-carboximidamide |
302899-35-0 | 1g |
$98.0 | 2023-09-17 |
5-(Trifluoromethyl)pyridine-2-carboximidamide Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 5-(Trifluoromethyl)pyridine-2-carboximidamide
Introduction to 5-(Trifluoromethyl)pyridine-2-carboximidamide (CAS No. 302899-35-0)
5-(Trifluoromethyl)pyridine-2-carboximidamide (CAS No. 302899-35-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and pyridine functionalities, exhibits a range of biological activities that make it a valuable candidate for drug development and other advanced applications.
The chemical structure of 5-(Trifluoromethyl)pyridine-2-carboximidamide is defined by its core pyridine ring, which is substituted with a trifluoromethyl group at the 5-position and an amidine group at the 2-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an interesting subject for both academic and industrial research.
Recent studies have highlighted the potential of 5-(Trifluoromethyl)pyridine-2-carboximidamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The researchers found that the compound effectively inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.
In another study, published in the European Journal of Medicinal Chemistry in 2022, 5-(Trifluoromethyl)pyridine-2-carboximidamide was evaluated for its anticancer properties. The results indicated that the compound demonstrates significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a promising lead for further drug development.
The pharmacokinetic profile of 5-(Trifluoromethyl)pyridine-2-carboximidamide has also been investigated to ensure its suitability for clinical applications. A preclinical study conducted by a team of researchers from the University of California found that the compound has favorable oral bioavailability and a reasonable half-life, which are essential parameters for effective drug delivery. Additionally, the compound showed low toxicity in animal models, further supporting its potential as a safe and effective therapeutic agent.
Beyond its therapeutic applications, 5-(Trifluoromethyl)pyridine-2-carboximidamide has also been explored for its use in chemical synthesis and material science. Its unique electronic properties make it an excellent building block for constructing more complex molecules with tailored functionalities. For example, researchers at the Massachusetts Institute of Technology have utilized this compound as a key intermediate in the synthesis of novel materials with enhanced electronic and optical properties.
The synthesis of 5-(Trifluoromethyl)pyridine-2-carboximidamide can be achieved through several routes, each offering different advantages in terms of yield and purity. One common method involves the reaction of 5-trifluoromethylpyridine-2-carbonitrile with ammonia or an amine derivative under appropriate conditions. This approach provides a straightforward pathway to produce high-purity product suitable for both research and commercial applications.
In conclusion, 5-(Trifluoromethyl)pyridine-2-carboximidamide (CAS No. 302899-35-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and material science. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play a significant role in advancing various scientific fields.
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